4-Formyl-3-methoxybenzoic acid

Description

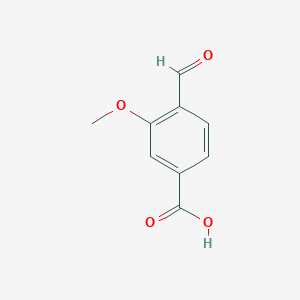

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBGYWUQRRQICT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80893-99-8 | |

| Record name | 4-formyl-3-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Properties, Synthesis, and Applications

Abstract

4-Formyl-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, is a pivotal intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, an aldehyde, and a methoxy group—offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and a review of its significant applications, particularly in the development of novel therapeutic agents. This document is intended to serve as a comprehensive technical resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

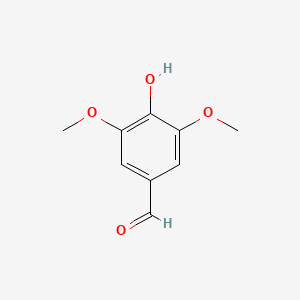

This compound is an organic compound featuring a benzene ring substituted with three functional groups: a carboxyl group at position 1, a methoxy group at position 3, and a formyl (aldehyde) group at position 4.[1][2][3] This strategic placement of functional groups with differing electronic and reactive properties makes it a valuable and versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 80893-99-8 | ChemicalBook, BLD Pharm[1][4] |

| Molecular Formula | C₉H₈O₄ | PubChem[3][5] |

| Molecular Weight | 180.16 g/mol | PubChem[5] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C=O | PubChemLite[5] |

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N | PubChemLite[5] |

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. These properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Notes and References |

|---|---|---|

| Appearance | Solid | General observation from suppliers. |

| Melting Point | 196.5 - 200.5 °C | The relatively high melting point is indicative of a stable crystalline lattice structure, influenced by intermolecular hydrogen bonding via the carboxylic acid group.[6] |

| Boiling Point | Data not available | Likely to decompose upon heating before boiling at atmospheric pressure. |

| Solubility | Insoluble in water; Soluble in alcohols, ether, and ethyl acetate. | The carboxylic acid provides some polarity, but the overall aromatic structure limits water solubility. Solubility in organic solvents is expected.[7] |

| pKa | ~4.4 | Estimated based on the pKa of 4-methoxybenzoic acid (pKa = 4.47). The electron-withdrawing formyl group may slightly increase acidity.[7] |

Synthesis and Purification

While several synthetic routes to this compound exist, a common and reliable laboratory method involves the oxidation of the corresponding methyl group of 3-methoxy-4-methylbenzoic acid or the formylation of a suitable precursor. A related compound, 4-formyl-3-methoxybenzonitrile, is often synthesized via bromination of 4-methyl-3-methoxybenzonitrile followed by hydrolysis, a pathway that highlights the reactivity of the benzylic position.[8]

Experimental Protocol: Oxidation of 4-(hydroxymethyl)-3-methoxybenzoic acid (Illustrative)

This protocol is based on a general oxidation procedure for converting a hydroxymethyl group to a formyl group.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-(hydroxymethyl)-3-methoxybenzoic acid in a suitable solvent such as dichloromethane.

-

Oxidant Addition: Add a mild oxidizing agent, such as manganese dioxide (MnO₂, ~3 equivalents), to the solution. The use of a mild oxidant is crucial to prevent over-oxidation to the carboxylic acid.

-

Reaction Execution: Heat the mixture to reflux (approximately 40°C for dichloromethane) and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it to remove the manganese dioxide. The filter cake should be washed with additional solvent.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate-hexane, to afford pure this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Self-Validating System)

Confirmation of the structure and purity of synthesized this compound is achieved through standard spectroscopic techniques. The expected data provides a benchmark for validation.

Table 3: Spectroscopic Data for Characterization

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm. - Aldehyde Proton (-CHO): A singlet around 9.8-10.1 ppm. - Aromatic Protons: Three protons on the benzene ring, exhibiting characteristic splitting patterns and chemical shifts influenced by the substituents (typically in the 7-8 ppm range). - Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.1 ppm. |

| ¹³C NMR | - Carboxylic Carbon (-COOH): ~165-170 ppm. - Aldehyde Carbon (-CHO): ~190-195 ppm. - Aromatic Carbons: Six distinct signals, with carbons attached to oxygen appearing downfield (~150-160 ppm). - Methoxy Carbon (-OCH₃): ~55-60 ppm. |

| IR Spectroscopy (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300. - C=O Stretch (Aldehyde): A sharp, strong band around 1690-1710. - C=O Stretch (Carboxylic Acid): A strong band around 1680-1700, often overlapping with the aldehyde C=O. - C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720. - C-O Stretch (Methoxy/Acid): Strong bands in the 1200-1300 region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak [M]⁺: Expected at m/z = 180. - Key Fragments: Loss of -OH (m/z=163), loss of -CHO (m/z=151), and loss of -COOH (m/z=135). |

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups, which can often be addressed selectively.

-

Carboxylic Acid Group: Can undergo standard transformations such as esterification (e.g., with an alcohol under acidic conditions) and amidation (e.g., after conversion to an acid chloride with thionyl chloride).

-

Formyl (Aldehyde) Group: This group is a key site for nucleophilic addition and condensation reactions. It readily participates in reductive amination, Wittig reactions, and the formation of imines and oximes, allowing for significant chain extension and elaboration.

-

Aromatic Ring: The ring is activated by the electron-donating methoxy group and deactivated by the electron-withdrawing carboxyl and formyl groups. It can undergo electrophilic aromatic substitution, although the substitution pattern is directed by the interplay of all three groups.

Application in Drug Development

This molecule is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[9] Its structural motifs are found in compounds developed for cardiovascular and central nervous system disorders.[10] A notable application is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes. The related compound, 4-formyl-3-methoxybenzonitrile, serves as a key starting material for Finerenone.[11][12]

Caption: Role as a key intermediate in the synthesis of complex APIs.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: Based on data for structurally related compounds like p-anisic acid, it may be harmful if swallowed and can cause skin and serious eye irritation.[13][14] It may also cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid formation of dust and aerosols.[6]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[14]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

-

In case of skin contact: Wash off with soap and plenty of water.[6]

-

If inhaled: Move person into fresh air.[6]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] In all cases of exposure, consult a physician.[6]

-

Conclusion

This compound is a highly functionalized and synthetically valuable organic compound. Its well-defined structure, predictable reactivity, and role as a precursor to high-value molecules, particularly in the pharmaceutical industry, establish its importance. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, offering a foundational resource for scientists and researchers aiming to leverage its unique chemical attributes in their work.

References

- 1. 80893-99-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS No. 80893-99-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 3. This compound | C9H8O4 | CID 18959531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 80893-99-8 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 6. angenechemical.com [angenechemical.com]

- 7. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. srinichem.com [srinichem.com]

- 11. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 12. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 13. gustavus.edu [gustavus.edu]

- 14. westliberty.edu [westliberty.edu]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Identification and Characterization for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

4-Formyl-3-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, serves as a crucial intermediate in the landscape of organic synthesis and medicinal chemistry. Its unique trifunctional arrangement—a carboxylic acid, a methoxy ether, and an aldehyde group on a benzene ring—renders it a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its identification, characterization, and safe handling, designed to empower researchers in leveraging its synthetic potential.

The strategic placement of its functional groups allows for selective chemical transformations, making it a valuable precursor in the synthesis of a range of target molecules, including active pharmaceutical ingredients (APIs). Understanding its distinct physicochemical and spectroscopic properties is paramount for its effective utilization and for ensuring the purity and identity of its downstream products.

Core Identification Parameters

A unique and unambiguous identification of this compound is the foundation of its application in regulated and precision-driven fields such as drug development.

| Identifier | Value | Source |

| CAS Number | 80893-99-8 | Chemical Abstracts Service |

| Molecular Formula | C₉H₈O₄ | PubChem[1] |

| Molecular Weight | 180.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

Structural Elucidation and Spectroscopic Fingerprinting

The definitive identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts for this compound are detailed below. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

¹H NMR (Proton NMR) Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule.

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region of the spectrum, typically between 12.0 and 13.0 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

-

Aldehyde Proton (-CHO): A sharp singlet is expected between 9.8 and 10.2 ppm. This downfield shift is characteristic of a proton attached to a carbonyl carbon.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region, generally between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns (splitting) are influenced by the electronic effects of the substituents.

-

Methoxy Protons (-OCH₃): A sharp singlet, integrating to three protons, is predicted to be in the range of 3.8 to 4.0 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

| Predicted ¹³C NMR Chemical Shifts | |

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C OOH) | 168 - 172 |

| Aldehyde (-C HO) | 190 - 195 |

| Aromatic Carbons (Ar-C) | 110 - 160 |

| Methoxy Carbon (-OC H₃) | 55 - 60 |

Note: The exact chemical shifts of the aromatic carbons require more detailed prediction models but will fall within the specified range.

Infrared (IR) Spectroscopy: Vibrational Signatures of Functional Groups

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

| Key Functional Group Vibrations | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| C=O stretch (Aldehyde) | 1690-1740 |

| C-H stretch (Aldehyde) | 2720-2820 (often two weak bands) |

| C-O stretch (Ether) | 1200-1275 (asymmetric) & 1000-1075 (symmetric) |

| C=C stretch (Aromatic) | ~1600 and ~1475 |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180.

The fragmentation pattern is a unique fingerprint of the molecule. Key predicted fragments for this compound include:

-

Loss of a hydroxyl radical (-OH): [M-17]⁺ at m/z = 163.

-

Loss of a methoxy radical (-OCH₃): [M-31]⁺ at m/z = 149.

-

Loss of a carboxyl group (-COOH): [M-45]⁺ at m/z = 135.

Analytical Workflow for Identification and Quality Control

A robust analytical workflow is essential to ensure the identity and purity of this compound for research and development purposes.

Caption: A logical workflow for the comprehensive identification and purity assessment of this compound.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method for determining the purity of non-volatile and thermally sensitive compounds like this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

-

Mobile Phase Preparation: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak shape and resolution.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent (e.g., the mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis, likely around 254 nm.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Safe Handling and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the following precautions, based on the known hazards of similar substituted benzoic acids, should be strictly followed.[1][2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[3][4]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3][4]

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.[4]

-

-

Engineering Controls:

-

Handling Procedures:

-

Storage:

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

-

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. A thorough understanding of its identification through a combination of its unique CAS number and a suite of spectroscopic techniques (NMR, IR, and MS) is critical for its effective and reliable use. Adherence to a rigorous analytical workflow ensures the quality and purity of the material, while following established safety protocols for related compounds is essential for researcher safety. This guide provides the foundational knowledge for scientists and drug development professionals to confidently incorporate this valuable building block into their research endeavors.

References

Physical and chemical properties of 4-Formyl-3-methoxybenzoic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Formyl-3-methoxybenzoic acid

Introduction

This compound, a trifunctional aromatic compound, represents a significant building block in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, offers a versatile platform for complex organic synthesis. This guide provides a comprehensive overview of its physicochemical properties, reactivity, analytical characterization, and synthetic relevance, tailored for researchers, scientists, and drug development professionals. By delving into the causality behind its chemical behavior and outlining validated analytical protocols, this document serves as an authoritative resource for harnessing the full potential of this valuable intermediate.

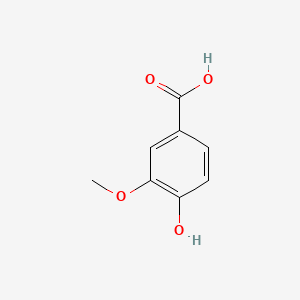

Molecular Identity and Structure

The precise arrangement of functional groups in this compound is fundamental to its reactivity and physical properties. The molecule consists of a benzoic acid core with a methoxy group at position 3 and a formyl (aldehyde) group at position 4.

The IUPAC name for this compound is this compound.[1] Its structure is defined by the presence of an electron-donating methoxy group positioned ortho to the carboxylic acid and an electron-withdrawing formyl group at the para position. This substitution pattern creates a distinct electronic and steric environment that governs the molecule's chemical behavior.

Caption: 2D Structure of this compound.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 80893-99-8 | [2][3][4] |

| Molecular Formula | C₉H₈O₄ | [1][5] |

| Molecular Weight | 180.16 g/mol | [1] |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)C=O | [5] |

| InChIKey | HYBGYWUQRRQICT-UHFFFAOYSA-N |[5] |

Physicochemical Properties

The physical properties of this compound are dictated by the interplay between its polar functional groups and the aromatic backbone. These characteristics are crucial for determining appropriate solvents, reaction conditions, and purification methods.

Table 2: Summary of Physicochemical Properties

| Property | Value/Description | Rationale & Insights |

|---|---|---|

| Appearance | Expected to be a solid at room temperature. | Based on analogous structures like 4-methoxybenzoic acid.[6] |

| Melting Point | Data not readily available in public literature. | Requires experimental determination via techniques like Differential Scanning Calorimetry (DSC). The related compound 4-formyl-3-hydroxybenzoic acid melts at 235-240 °C.[7] |

| Boiling Point | Not available; likely to decompose upon heating at atmospheric pressure. | The presence of multiple functional groups increases the likelihood of decomposition before boiling. |

| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) and aqueous base. Limited solubility in water and nonpolar solvents. | The carboxylic acid group confers solubility in basic solutions via salt formation. The overall polarity allows for dissolution in polar organic solvents. |

| pKa | Estimated to be around 4. | The parent compound, benzoic acid, has a pKa of 4.2. The electron-withdrawing formyl group (-CHO) increases acidity (lowers pKa), while the electron-donating methoxy group (-OCH₃) slightly decreases acidity (raises pKa). The net effect is a pKa value close to that of benzoic acid. |

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively under different reaction conditions. This trifunctional nature makes it a powerful intermediate for building molecular complexity.

-

Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted into a variety of derivatives:

-

Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) or with alkyl halides after conversion to a carboxylate salt.

-

Amide Formation: Can be activated (e.g., with thionyl chloride to form an acyl chloride) and reacted with amines to form amides.

-

Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

-

Aldehyde Group: This group is a key site for carbon-carbon and carbon-nitrogen bond formation.

-

Oxidation: Can be selectively oxidized to a second carboxylic acid group, yielding 3-methoxyphthalic acid.

-

Reduction: Can be selectively reduced to a primary alcohol using milder reducing agents like sodium borohydride (NaBH₄), leaving the carboxylic acid intact.

-

Reductive Amination: Reacts with primary or secondary amines to form an imine, which is then reduced in situ to form a secondary or tertiary amine, respectively. This is a cornerstone reaction in drug discovery.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

-

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing formyl and carboxyl groups. The directing effects of the substituents would need to be carefully considered for any further ring functionalization.

Caption: Key reaction pathways for this compound.

Analytical Characterization Protocols

Confirming the identity, purity, and structure of this compound is critical. A combination of chromatographic and spectroscopic methods provides a self-validating system for its comprehensive analysis.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the purity of the compound due to the strong UV absorbance of the aromatic ring and conjugated systems.

-

Expertise & Causality: A reversed-phase C18 column is chosen because it effectively separates moderately polar organic molecules from nonpolar and highly polar impurities. The mobile phase, a mixture of acetonitrile and acidified water, allows for the elution of the analyte by balancing polarity. Phosphoric acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection at 254 nm is selected as it is a common wavelength where aromatic compounds exhibit strong absorbance.

-

Methodology:

-

Instrumentation: HPLC system with a UV-Vis detector, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Reagents: HPLC-grade acetonitrile, HPLC-grade water, and phosphoric acid.[8]

-

Mobile Phase: Prepare a 50:50 (v/v) mixture of acetonitrile and water, acidifying the aqueous portion with 0.1% phosphoric acid.[8]

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the area of the main peak. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Protocol 2: Structural Confirmation by Spectroscopic Analysis

Spectroscopy provides definitive structural information by probing the molecule's atomic and bonding environments.

-

¹H NMR Spectroscopy (in DMSO-d₆):

-

Rationale: The proton NMR spectrum will confirm the presence and connectivity of all non-exchangeable protons.

-

Predicted Signals:

-

~13.0 ppm (singlet, 1H, broad): Carboxylic acid proton (-COOH).

-

~9.9 ppm (singlet, 1H): Aldehyde proton (-CHO).

-

~7.8-8.1 ppm (multiplet, 3H): Aromatic protons. Their exact shifts and splitting patterns (likely a doublet, a singlet, and a doublet) will confirm the 1,3,4-substitution pattern.

-

~3.9 ppm (singlet, 3H): Methoxy protons (-OCH₃).

-

-

-

Infrared (IR) Spectroscopy:

-

Rationale: IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.

-

Predicted Absorption Bands:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700-1680 cm⁻¹ (strong): C=O stretch of the aldehyde.

-

~1710-1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid. These two C=O peaks may overlap.

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretches of the aromatic ring.

-

~1250 cm⁻¹ and ~1050 cm⁻¹: C-O stretches of the ether and carboxylic acid.

-

-

-

Mass Spectrometry (MS):

-

Rationale: Provides the exact molecular weight and fragmentation patterns.

-

Predicted Data: In negative ion mode ESI-MS, a prominent peak at m/z 179.03 corresponding to the deprotonated molecule [M-H]⁻ would be expected.[5]

-

Caption: Workflow for analytical characterization and validation.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like p-anisic acid can be used to establish prudent handling practices.[9][10] The compound should be treated as a potentially hazardous chemical.

Table 3: General Safety and Handling Guidelines

| Aspect | Recommendation | Rationale |

|---|---|---|

| GHS Hazards | Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9] | Aromatic acids and aldehydes are common irritants. Dust inhalation should be avoided. |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][11] | To prevent contact with eyes and skin. |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][12] | To minimize inhalation exposure. |

| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13] | To ensure chemical stability and prevent hazardous reactions. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | To prevent environmental contamination. |

Applications in Research and Development

The primary value of this compound is as a versatile building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.

-

Drug Discovery: This molecule is an ideal scaffold for creating libraries of compounds for biological screening. The carboxylic acid can serve as a handle for attaching the molecule to a solid support for combinatorial chemistry, while the aldehyde is a key functional group for introducing diversity through reductive amination. The closely related intermediate, 4-formyl-3-methoxybenzonitrile, is used in the synthesis of Finerenone, a nonsteroidal mineralocorticoid receptor antagonist.[14] This highlights the relevance of the 4-formyl-3-methoxy substitution pattern in modern drug design.

-

Materials Science: The rigid aromatic core and reactive functional groups make it a candidate for synthesizing specialty polymers, liquid crystals, and functional dyes.[15] For example, it can be incorporated into polymer backbones to modify properties like thermal stability and solubility.

Conclusion

This compound is a highly functionalized aromatic intermediate with significant potential in synthetic chemistry. Its well-defined reactivity, stemming from its distinct carboxylic acid, aldehyde, and methoxy groups, allows for selective and predictable transformations. While some physical data requires further experimental determination, its structural features and chemical behavior can be confidently predicted based on established chemical principles. By employing the robust analytical and handling protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance projects in drug discovery, agrochemicals, and materials science.

References

- 1. This compound | C9H8O4 | CID 18959531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 80893-99-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS No. 80893-99-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. This compound | 80893-99-8 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 6. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 7. 4-FORMYL-3-HYDROXYBENZOIC ACID | 619-12-5 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. westliberty.edu [westliberty.edu]

- 10. gustavus.edu [gustavus.edu]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

- 15. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Formyl-3-methoxybenzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Formyl-3-methoxybenzoic acid, a key organic intermediate, holds significant importance in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, detailed synthesis protocols with mechanistic insights, analytical characterization methods, and critical safety information. By grounding theoretical principles in practical application, this document serves as an essential resource for researchers engaged in organic synthesis and drug discovery, particularly in the development of novel therapeutics such as the non-steroidal mineralocorticoid receptor antagonist, Finerenone.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound (IUPAC Name: this compound) is a polysubstituted aromatic carboxylic acid. Its structure, featuring a benzoic acid backbone with a methoxy group and a reactive formyl (aldehyde) group, makes it a versatile and highly valuable building block in multi-step organic synthesis. The electronic properties conferred by these functional groups—the electron-withdrawing nature of the carboxyl and formyl groups and the electron-donating effect of the methoxy group—create a unique reactivity profile that is instrumental in constructing complex molecular architectures.

Its most prominent role is as a crucial intermediate in the industrial synthesis of Finerenone, a medication used to treat chronic kidney disease associated with type 2 diabetes. The precise arrangement of its functional groups allows for the strategic elaboration of the Finerenone scaffold. This guide delves into the core scientific principles and practical methodologies associated with this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic target is paramount for its successful synthesis, purification, and handling.

Core Molecular Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O₄ | [1][2] |

| Molecular Weight | 180.16 g/mol | [Calculated] |

| CAS Number | 80893-99-8 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Carboxy-2-methoxybenzaldehyde | [1] |

| Predicted XlogP | 1.2 | [2] |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the aldehyde proton, and the carboxylic acid proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns dictated by their positions relative to the electron-withdrawing and -donating groups. The aldehyde proton will be a highly deshielded singlet (δ 9.5-10.5 ppm). The methoxy protons will appear as a sharp singlet around δ 3.9-4.1 ppm, and the acidic proton of the carboxylic acid will be a broad singlet at a variable, downfield chemical shift (δ 10-13 ppm), which may exchange with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct carbon signals. The carbonyl carbons of the aldehyde and carboxylic acid will be the most downfield (165-195 ppm). The aromatic carbons will resonate in the 110-160 ppm region, with the carbon attached to the methoxy group appearing more upfield. The methoxy carbon itself will be observed around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include:

-

A broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹).

-

A sharp C=O stretch from the aldehyde (1690-1715 cm⁻¹).

-

A C=O stretch from the carboxylic acid (1680-1710 cm⁻¹), which may overlap with the aldehyde signal.

-

C-O stretching from the methoxy group and carboxylic acid (1200-1300 cm⁻¹).

-

Aromatic C=C stretching vibrations (1450-1600 cm⁻¹).

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, M-17), a methoxy group (-OCH₃, M-31), or a carboxyl group (-COOH, M-45). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (Monoisotopic Mass: 180.04225 Da)[2].

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. A common and logical pathway involves the formylation of a suitable precursor, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid). The Reimer-Tiemann reaction is a classic and effective method for ortho-formylation of phenols.

Synthetic Workflow: Reimer-Tiemann Formylation of Vanillic Acid

This protocol outlines the synthesis starting from the readily available vanillic acid. The key transformation is the introduction of a formyl group at the position ortho to the hydroxyl group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Vanillic acid (4-hydroxy-3-methoxybenzoic acid)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve vanillic acid (1 equivalent) in an aqueous solution of sodium hydroxide (4-5 equivalents).

-

Reagent Addition: Gently heat the solution to 60-70°C in a water bath. Add chloroform (2-3 equivalents) dropwise via the dropping funnel over 1-2 hours with vigorous stirring. The reaction is exothermic and the color of the mixture will darken.

-

Reaction & Hydrolysis: After the addition is complete, maintain the temperature and continue stirring for an additional 2-3 hours to ensure complete reaction and subsequent hydrolysis of the intermediate.

-

Workup - Chloroform Removal: Cool the reaction mixture to room temperature. Remove the excess chloroform by distillation under reduced pressure.

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3. A solid precipitate will form.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Mechanistic Insights

The Reimer-Tiemann reaction proceeds via the formation of dichlorocarbene (:CCl₂) in the alkaline medium from chloroform. This highly electrophilic species is the key reactant.

-

Carbene Generation: CHCl₃ + OH⁻ ⇌ ⁻CCl₃ + H₂O ⁻CCl₃ → :CCl₂ + Cl⁻

-

Electrophilic Attack: The phenoxide ion of vanillic acid, being highly activated and electron-rich, undergoes electrophilic attack by the dichlorocarbene. The ortho-position to the powerful activating -O⁻ group is favored.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is rapidly hydrolyzed under the alkaline conditions to form the aldehyde (formyl) group.

The choice of a strong base is critical not only to generate the carbene but also to deprotonate the phenolic hydroxyl and carboxylic acid groups, creating the highly nucleophilic phenoxide required for the reaction.

Analytical Methods for Quality Control

Ensuring the purity and identity of synthesized this compound is crucial for its use in subsequent research and development stages. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis.

HPLC Protocol

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile. A typical starting point is a 60:40 mixture of buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm, where the aromatic system exhibits strong absorbance.

-

Sample Preparation: Samples should be accurately weighed and dissolved in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 0.1 mg/mL).

This method allows for the separation of the desired product from starting materials and potential side-products, enabling accurate purity assessment by peak area percentage.

Caption: High-level workflow for HPLC-based quality control.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While specific toxicology data is limited, information from structurally related compounds provides a basis for safe laboratory practices.

-

Hazard Classification: Based on its functional groups (carboxylic acid, aldehyde), it should be treated as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat[4].

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention[5].

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists[5].

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention[5].

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[5].

-

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of specialized organic intermediates in modern medicine. Its well-defined structure and predictable reactivity make it an indispensable component in the synthesis of life-changing pharmaceuticals. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and quality assessment. As drug discovery continues to evolve, the demand for such versatile and strategically functionalized building blocks will undoubtedly grow, further cementing the importance of understanding their chemistry from first principles to industrial application.

References

- 1. This compound | C9H8O4 | CID 18959531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H8O4) [pubchemlite.lcsb.uni.lu]

- 3. Methyl 4-formyl-3-methoxybenzoate | C10H10O4 | CID 10631650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. angenechemical.com [angenechemical.com]

- 5. fishersci.com [fishersci.com]

Spectral data analysis of 4-Formyl-3-methoxybenzoic acid (NMR, MS, IR)

This technical guide provides an in-depth analysis of the spectral data of 4-Formyl-3-methoxybenzoic acid, a key organic intermediate in pharmaceutical synthesis and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. The causality behind experimental choices and data interpretation is explained to provide a practical and self-validating framework for analysis.

Introduction: The Structural Significance of this compound

This compound (C₉H₈O₄) is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a carboxylic acid, an aldehyde, and a methoxy group on a benzene ring, presents a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity, purity, and for predicting its reactivity in various chemical transformations. This guide will walk through the theoretical and practical aspects of its spectral characterization.

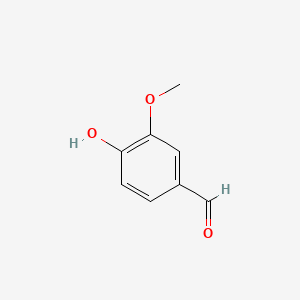

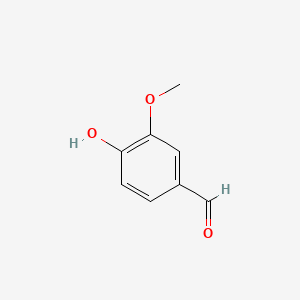

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the aldehyde proton, the carboxylic acid proton, and the methoxy protons. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and carboxylic acid groups and the electron-donating effect of the methoxy group.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | Carboxylic acid (-COOH) |

| ~10.5 | Singlet | 1H | Aldehyde (-CHO) |

| ~8.2 | Doublet | 1H | Aromatic (H-5) |

| ~8.0 | Doublet of doublets | 1H | Aromatic (H-6) |

| ~7.3 | Doublet | 1H | Aromatic (H-2) |

| ~4.0 | Singlet | 3H | Methoxy (-OCH₃) |

Interpretation:

-

Carboxylic Acid Proton ( ~11.0 ppm): This proton is highly deshielded due to the electronegative oxygen atoms and its acidic nature, resulting in a downfield singlet.

-

Aldehyde Proton ( ~10.5 ppm): The aldehyde proton is also significantly deshielded by the adjacent carbonyl group, appearing as a sharp singlet.

-

Aromatic Protons (~7.3-8.2 ppm): The substitution pattern on the benzene ring leads to a complex splitting pattern. H-5 is ortho to the electron-withdrawing aldehyde group, making it the most downfield of the aromatic protons. H-6 is coupled to both H-5 and H-2, likely appearing as a doublet of doublets. H-2, being ortho to the carboxylic acid group, will also be downfield.

-

Methoxy Protons ( ~4.0 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet in a region typical for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~192 | Aldehyde Carbonyl (C=O) |

| ~170 | Carboxylic Acid Carbonyl (C=O) |

| ~160 | Aromatic (C-3) |

| ~135 | Aromatic (C-1) |

| ~132 | Aromatic (C-4) |

| ~128 | Aromatic (C-6) |

| ~115 | Aromatic (C-5) |

| ~112 | Aromatic (C-2) |

| ~56 | Methoxy (-OCH₃) |

Interpretation:

-

Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing at the lowest field (~192 and ~170 ppm, respectively).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached functional groups. C-3, attached to the electron-donating methoxy group, is shifted upfield relative to the other substituted carbons. The carbons ortho and para to the electron-withdrawing groups (C-2, C-5, C-6) will have their resonances shifted downfield.

-

Methoxy Carbon: The methoxy carbon appears at a characteristic upfield position (~56 ppm).

Experimental Protocol for NMR Spectroscopy:

Caption: A typical workflow for acquiring NMR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Intensity (%) | Assignment |

| 180 | 100 | Molecular Ion [M]⁺ |

| 179 | 90 | [M-H]⁺ |

| 165 | 40 | [M-CH₃]⁺ |

| 151 | 60 | [M-CHO]⁺ |

| 137 | 30 | [M-COOH]⁺ |

| 123 | 50 | [M-CHO, -CO]⁺ |

| 109 | 20 | [M-COOH, -CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak at m/z 180 corresponds to the molecular weight of this compound (180.04 g/mol ).[1]

-

Key Fragment Ions:

-

[M-H]⁺ (m/z 179): Loss of a hydrogen radical is a common fragmentation for aldehydes.

-

[M-CH₃]⁺ (m/z 165): Loss of a methyl radical from the methoxy group.

-

[M-CHO]⁺ (m/z 151): Loss of the formyl radical.

-

[M-COOH]⁺ (m/z 137): Loss of the carboxyl radical.

-

Experimental Protocol for Mass Spectrometry (GC-MS):

Caption: A generalized workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3050-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Methoxy) |

| 2850, 2750 | Weak | C-H stretch (Aldehyde) |

| 1720-1680 | Strong | C=O stretch (Carboxylic acid) |

| 1700-1660 | Strong | C=O stretch (Aldehyde) |

| 1600, 1475 | Medium-Strong | C=C stretch (Aromatic) |

| 1250-1000 | Strong | C-O stretch (Ether and Carboxylic acid) |

| 900-675 | Strong | C-H bend (Aromatic) |

Interpretation:

-

O-H Stretch: The very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.

-

C=O Stretches: Two distinct strong carbonyl peaks are expected: one for the carboxylic acid (~1700 cm⁻¹) and one for the aldehyde (~1680 cm⁻¹). Their exact positions can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretches: Absorptions in the 1600-1475 cm⁻¹ region confirm the presence of the benzene ring.

-

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ether and carboxylic acid functionalities.

Experimental Protocol for IR Spectroscopy (ATR):

Caption: Standard procedure for obtaining an ATR-IR spectrum.

Conclusion: A Cohesive Structural Confirmation

The combined analysis of NMR, MS, and IR spectra provides a comprehensive and self-validating confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra elucidate the precise arrangement of protons and carbons, while mass spectrometry confirms the molecular weight and provides insights into fragmentation pathways. Infrared spectroscopy definitively identifies the key functional groups present in the molecule. This multi-technique approach ensures a high degree of confidence in the structural assignment, which is paramount for its application in research and development.

References

The Chemist's Compass: A Technical Guide to Predicting the ¹H and ¹³C NMR Spectra of 4-Formyl-3-methoxybenzoic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the structural elucidation of organic molecules. For researchers in medicinal chemistry and drug development, the ability to accurately predict NMR spectra is a cornerstone of efficient compound characterization and confirmation. This in-depth technical guide provides a comprehensive methodology for predicting the ¹H and ¹³C NMR chemical shifts of 4-formyl-3-methoxybenzoic acid. We will explore both empirical prediction through substituent chemical shift (SCS) additivity rules and the principles behind modern computational prediction software. This document is intended to serve as a practical reference for researchers, scientists, and drug development professionals, offering not just the predicted data, but a deep dive into the causality behind chemical shift phenomena in substituted aromatic systems.

Introduction: The 'Why' Behind the Shift

The chemical shift (δ) in NMR spectroscopy is a direct measure of the electronic environment of a nucleus. For a substituted benzene ring, the precise chemical shift of each proton and carbon is a nuanced outcome of the interplay between various substituent effects. Unsubstituted benzene presents a single peak in its ¹H NMR spectrum at approximately 7.3 ppm and a single peak in its ¹³C NMR spectrum at 128.5 ppm.[1] The introduction of substituents disrupts this symmetry and alters the electron density distribution within the ring, leading to a dispersion of chemical shifts.

The primary factors governing these shifts are:

-

Inductive Effects: These are transmitted through the sigma (σ) bond framework. Electronegative substituents withdraw electron density, "deshielding" nearby nuclei and shifting their signals downfield (to higher ppm values). Conversely, electropositive groups donate electron density, causing an upfield shift (shielding).

-

Resonance (Mesomeric) Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) with lone pairs, such as a methoxy group (-OCH₃), increase electron density at the ortho and para positions. Electron-withdrawing groups (EWGs) with π-bonds, like formyl (-CHO) and carboxyl (-COOH) groups, decrease electron density at these same positions.[2]

-

Magnetic Anisotropy: This effect arises from the circulation of electrons in the π system of the benzene ring, which creates a powerful local magnetic field. This "ring current" strongly deshields the aromatic protons, causing them to appear far downfield. Substituents can modulate this effect.

For this compound, we have three substituents to consider: a carboxyl group (-COOH), a methoxy group (-OCH₃), and a formyl group (-CHO). The carboxyl and formyl groups are both electron-withdrawing and deactivating, while the methoxy group is electron-donating and activating. Their specific positions on the ring will dictate the final chemical shifts of the remaining aromatic protons and all carbon atoms.

Methodologies for NMR Prediction

There are two primary approaches to predicting NMR spectra: empirical methods based on additivity rules and computational methods using quantum mechanics or machine learning.

Empirical Prediction via Substituent Chemical Shift (SCS) Additivity

This method is a powerful and rapid way to estimate chemical shifts in substituted benzenes. It operates on the principle that the effect of each substituent on the chemical shift of a particular ring position is independent of the other substituents.[3][4] The predicted chemical shift is calculated by starting with the chemical shift of benzene and adding substituent chemical shift (SCS) increments for each substituent based on its position relative to the nucleus of interest (ipso, ortho, meta, or para).

The governing equation is:

δ_predicted = δ_benzene + ΣSCS_i

Where:

-

δ_predicted is the predicted chemical shift of a specific aromatic proton or carbon.

-

δ_benzene is the chemical shift of the corresponding nucleus in benzene (7.3 ppm for ¹H, 128.5 ppm for ¹³C).

-

ΣSCS_i is the sum of the SCS increments for all substituents on the ring.

This method provides a robust first approximation, though it can be less accurate for heavily substituted or sterically hindered systems where substituent interactions become more significant.

Computational NMR Prediction

Modern computational chemistry offers highly accurate NMR prediction. These methods can be broadly categorized:

-

Quantum Mechanics (QM) Based Methods: Density Functional Theory (DFT) is a common QM method used to calculate NMR shielding tensors, which are then converted to chemical shifts.[5] These calculations explicitly model the 3D electronic structure of the molecule, accounting for through-space interactions and conformational effects that empirical methods may miss.

-

Machine Learning and Database Approaches: Software like ACD/Labs NMR Predictor and Mnova NMRPredict utilize vast databases of experimentally assigned structures and spectra. They employ algorithms, including neural networks and HOSE (Hierarchical Organisation of Spherical Environments) codes, to find fragments in the query structure that match those in the database and predict shifts based on these correlations.[6] The accuracy of these predictions is highly dependent on the quality and comprehensiveness of the underlying database.

The following diagram illustrates the workflow for both prediction methodologies.

Caption: Workflows for empirical and computational NMR prediction.

Predicted NMR Shifts for this compound

Structure and Numbering

For clarity, the following numbering scheme will be used for this compound throughout this guide:

Caption: Structure and numbering of this compound.

Predicted ¹H NMR Spectrum

The aromatic region will display three distinct signals for H-2, H-5, and H-6. The carboxylic acid proton (on C-8) will be a broad singlet far downfield, and the methoxy protons (on C-9) will be a sharp singlet in the aliphatic region. The aldehyde proton (on C-7) will appear as a singlet in the characteristic downfield region for aldehydes.

Calculation using Additivity Rules (Base = 7.3 ppm for Benzene):

-

H-2: ortho to -COOH, meta to -OCH₃, para to -CHO

-

SCS: +0.80 (o-COOH) + (-0.1) (m-OCH₃) + 0.58 (p-CHO) = +1.28 ppm

-

Predicted δ: 7.3 + 1.28 = 8.58 ppm

-

-

H-5: ortho to -CHO, meta to -COOH, para to -OCH₃

-

SCS: +0.58 (o-CHO) + 0.15 (m-COOH) + (-0.4) (p-OCH₃) = +0.33 ppm

-

Predicted δ: 7.3 + 0.33 = 7.63 ppm

-

-

H-6: ortho to -OCH₃, meta to -CHO, para to -COOH

-

SCS: -0.4 (o-OCH₃) + 0.2 (m-CHO) + 0.36 (p-COOH) = +0.16 ppm

-

Predicted δ: 7.3 + 0.16 = 7.46 ppm

-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H (Carboxyl, C-8) | ~12.0 - 13.0 | Broad Singlet | 1H |

| H (Aldehyde, C-7) | ~9.8 - 10.0 | Singlet | 1H |

| H-2 | 8.58 | Doublet | 1H |

| H-5 | 7.63 | Doublet of Doublets | 1H |

| H-6 | 7.46 | Doublet | 1H |

| H (Methoxy, C-9) | ~3.9 | Singlet | 3H |

Note: The predicted splitting patterns (multiplicity) are based on neighboring protons. H-2 is coupled to H-6 (meta, small J), H-5 is coupled to H-6 (ortho, large J) and H-2 (para, very small J, may not be resolved), and H-6 is coupled to H-5 (ortho, large J).

Predicted ¹³C NMR Spectrum

The spectrum will show nine distinct carbon signals: six for the aromatic ring and one each for the carboxyl, aldehyde, and methoxy groups.

Calculation using Additivity Rules (Base = 128.5 ppm for Benzene):

-

C-1 (ipso-COOH):

-

SCS: +2.1 (ipso-COOH) + 1.0 (m-OCH₃) + 1.2 (m-CHO) = +4.3 ppm

-

Predicted δ: 128.5 + 4.3 = 132.8 ppm

-

-

C-2: ortho to -COOH, para to -CHO

-

SCS: +1.5 (o-COOH) + 1.0 (m-OCH₃) + 6.0 (p-CHO) = +8.5 ppm

-

Predicted δ: 128.5 + 8.5 = 137.0 ppm

-

-

C-3 (ipso-OCH₃):

-

SCS: +31.4 (ipso-OCH₃) + 0.0 (m-COOH) + 1.2 (o-CHO) = +32.6 ppm

-

Predicted δ: 128.5 + 32.6 = 161.1 ppm

-

-

C-4 (ipso-CHO):

-

SCS: +9.0 (ipso-CHO) + 1.0 (o-OCH₃) + 5.1 (p-COOH) = +15.1 ppm

-

Predicted δ: 128.5 + 15.1 = 143.6 ppm

-

-

C-5: ortho to -CHO, meta to -OCH₃

-

SCS: +1.2 (o-CHO) + 1.0 (m-OCH₃) + 0.0 (m-COOH) = +2.2 ppm

-

Predicted δ: 128.5 + 2.2 = 130.7 ppm

-

-

C-6: ortho to -OCH₃, para to -COOH

-

SCS: -14.4 (o-OCH₃) + 0.0 (m-COOH) + 1.2 (m-CHO) = -13.2 ppm

-

Predicted δ: 128.5 - 13.2 = 115.3 ppm

-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7 (Aldehyde) | ~192 |

| C-8 (Carboxyl) | ~168 |

| C-3 | 161.1 |

| C-4 | 143.6 |

| C-2 | 137.0 |

| C-1 | 132.8 |

| C-5 | 130.7 |

| C-6 | 115.3 |

| C-9 (Methoxy) | ~56 |

Note: The chemical shifts for the carbonyl carbons (C-7, C-8) and the methoxy carbon (C-9) are based on typical values for these functional groups. Benzaldehyde's carbonyl carbon is around 192.3 ppm, benzoic acid's is around 172.6 ppm, and anisole's methoxy carbon is around 55.8 ppm.[7][8][9]

Experimental Protocol: A Self-Validating System

The trustworthiness of any spectral prediction is ultimately validated by experimental data. Adherence to a rigorous experimental protocol is paramount for generating high-quality, reproducible NMR spectra.

Sample Preparation

-

Mass Determination: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. The goal is to create a clear, saturated solution.[10]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that would overlap with analyte signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette with a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it.

NMR Data Acquisition

The following is a generalized procedure for a modern Fourier Transform NMR spectrometer.

Caption: Standard workflow for NMR data acquisition and processing.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp spectral lines and high resolution.[11]

-

Tuning: Tune and match the NMR probe to the specific nucleus being observed (¹H or ¹³C) to ensure maximum signal-to-noise.

-

Acquisition: Acquire the data using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay). For ¹³C NMR, a proton-decoupled sequence is standard to produce singlets for all carbon signals.

-

Processing: The raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation to convert the time-domain signal to a frequency-domain spectrum, followed by phase correction, baseline correction, and referencing.[12]

Conclusion

This guide has detailed a systematic approach to predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging the principles of substituent effects and additivity rules, we have generated a robust set of predicted chemical shifts. These empirical predictions, grounded in the fundamental electronic interactions within the molecule, provide a strong hypothesis for experimental verification. Furthermore, we have outlined the principles of computational prediction methods and provided a standardized, self-validating experimental protocol to ensure the acquisition of high-quality data. For the drug development professional, this integrated approach of prediction and rigorous experimentation accelerates structural confirmation, enabling faster and more confident decision-making in the synthesis and characterization of novel chemical entities.

References

- 1. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Additivity Parameters for 13 [wiredchemist.com]

- 4. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Benzoic acid(65-85-0) 13C NMR spectrum [chemicalbook.com]

- 9. Anisole(100-66-3) 13C NMR spectrum [chemicalbook.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Solubility Profile of 4-Formyl-3-methoxybenzoic Acid in Common Laboratory Solvents

This in-depth technical guide provides a comprehensive analysis of the anticipated solubility profile of 4-Formyl-3-methoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance to facilitate the effective use of this compound in a laboratory setting. While specific experimental data for this compound is not extensively published, this guide leverages data from structurally similar compounds to provide a robust predictive framework.

Understanding the Molecule: Physicochemical Drivers of Solubility

This compound possesses a unique combination of functional groups that dictate its interactions with various solvents. The presence of a carboxylic acid group, a methoxy group, and an aldehyde group on a benzene ring creates a molecule with moderate polarity.

-

Carboxylic Acid Group (-COOH): This is the primary driver of both acidic character and the potential for strong hydrogen bonding. It can act as both a hydrogen bond donor and acceptor. In alkaline conditions, it will deprotonate to form a highly polar carboxylate salt, significantly increasing aqueous solubility.

-

Methoxy Group (-OCH₃): The ether linkage is a polar group and can act as a hydrogen bond acceptor.

-

Aldehyde Group (-CHO): This group contributes to the molecule's polarity and can also act as a hydrogen bond acceptor.

-

Benzene Ring: The aromatic ring is nonpolar and will contribute to solubility in less polar, aromatic solvents.

The interplay of these groups suggests that this compound will exhibit a nuanced solubility profile, favoring polar solvents capable of hydrogen bonding but also showing some affinity for solvents with aromatic character.

Predicted Solubility Profile: An Analog-Informed Approach

Direct, publicly available quantitative solubility data for this compound is limited. However, by examining the solubility of structurally related molecules such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and 4-methoxybenzoic acid, we can construct a reliable predictive model for its behavior.[1][2]

Qualitative Solubility Predictions

The principle of "like dissolves like" provides a foundational understanding of solubility. The polarity and hydrogen bonding capabilities of this compound suggest the following qualitative solubility profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol).

-

Moderate Solubility: Expected in ketones (acetone), esters (ethyl acetate), and ethers.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene.

-

pH-Dependent Aqueous Solubility: Sparingly soluble in neutral water, with significantly increased solubility in alkaline solutions due to salt formation.

Predicted Quantitative Solubility in Common Lab Solvents

The following table provides an estimated solubility of this compound based on data from its structural analogs. It is important to note that these are predictions and should be experimentally verified.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7) | Sparingly Soluble | The polar groups allow for some interaction with water, but the nonpolar benzene ring limits overall solubility. |

| Methanol | Soluble | The hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid, methoxy, and aldehyde groups. |

| Ethanol | Soluble | Similar to methanol, ethanol is a good hydrogen bonding partner.[3][4][5] |

| Acetone | Soluble | The ketone group of acetone can act as a hydrogen bond acceptor for the carboxylic acid. |

| Ethyl Acetate | Moderately Soluble | The ester group offers some polarity and hydrogen bond accepting capability. |

| Dichloromethane | Sparingly Soluble | As a less polar solvent, it is not expected to be an effective solvent. |

| Toluene | Sparingly Soluble | The aromatic nature of toluene may provide some favorable pi-stacking interactions with the benzene ring, but the overall polarity mismatch will limit solubility. |

| Hexane | Insoluble | The nonpolar nature of hexane makes it a poor solvent for this polar molecule. |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the molecule.[3] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data for this compound, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.[5]

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath and agitate for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial.

-

-

Quantification of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, weigh the vial containing the dried solute.

-

The difference in weight gives the mass of the dissolved this compound.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standards into an HPLC system and plotting peak area against concentration.

-

Dilute the filtered saturated solution with a suitable mobile phase and inject it into the HPLC system.

-

Determine the concentration of the unknown sample from the calibration curve.

-

-

Visualizing the Experimental Workflow

Caption: Isothermal shake-flask solubility determination workflow.

The Underlying Science: A Deeper Dive into Solvent-Solute Interactions

The solubility of this compound is governed by the Gibbs free energy of solution, which is influenced by both enthalpy and entropy.

-

Enthalpy of Solution (ΔH_sol): This term represents the energy changes associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For a favorable dissolution process, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in disorder, which is entropically favorable.

The molecular structure of this compound allows for specific interactions that influence its solubility:

Caption: Key solute and solvent functional group interactions.

Conclusion